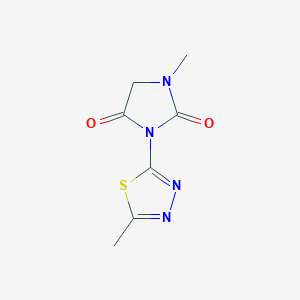
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . Another approach involves the use of acylhydrazines and carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidine ring can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione involves its interaction with biological targets. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,4-thiadiazole-5-thiol: This compound shares the thiadiazole ring but has different substituents, leading to distinct biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another similar compound with a thiadiazole ring, known for its antimicrobial properties.
Uniqueness
1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thiadiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65063-64-1 |
|---|---|
Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-6(14-4)11-5(12)3-10(2)7(11)13/h3H2,1-2H3 |
InChI Key |
GVGMEANMGALGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)CN(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


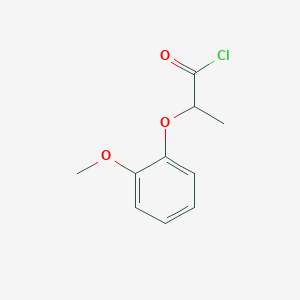
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


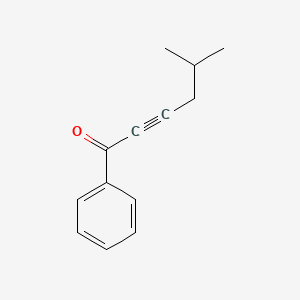
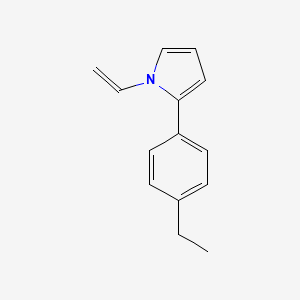
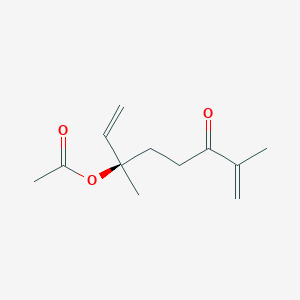
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
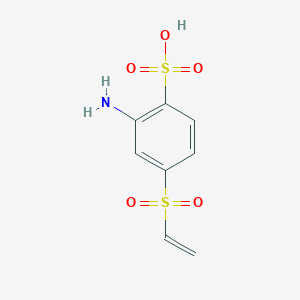
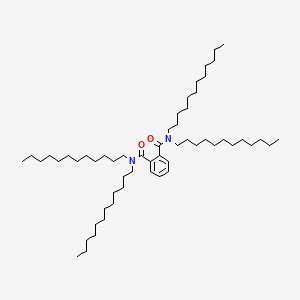
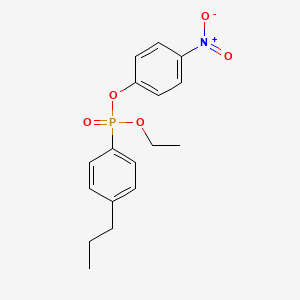
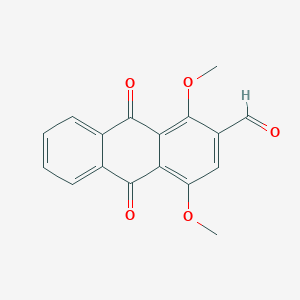

![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
